1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
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Overview
Description
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-hydroxypropylthio group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane. The reaction proceeds through the addition of the chloro-epoxypropane to the triazole-thione, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole may involve larger-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the triazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of carbonyl-containing triazoles.
Reduction Products: Reduction can yield dechlorinated or modified triazole derivatives.
Scientific Research Applications
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The chloro-hydroxypropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Chloro-2-hydroxypropyl)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropylthio)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropyl)-5-methyl-1,2,4-triazole
Uniqueness
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is unique due to the presence of both a chloro and hydroxypropylthio group attached to the triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134399-12-5 |
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Molecular Formula |
C6H10ClN3OS |
Molecular Weight |
207.68 g/mol |
IUPAC Name |
1-chloro-1-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12-6-8-4(2)9-10-6/h3,5,11H,1-2H3,(H,8,9,10) |
InChI Key |
WDONMKOLRCMSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC(C(C)O)Cl |
Origin of Product |
United States |
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